molecular formula C21H22N4O2 B2856428 6-Cyclopropyl-2-[1-(1H-indole-6-carbonyl)piperidin-4-yl]pyridazin-3-one CAS No. 2309574-41-0

6-Cyclopropyl-2-[1-(1H-indole-6-carbonyl)piperidin-4-yl]pyridazin-3-one

Cat. No. B2856428
CAS RN: 2309574-41-0
M. Wt: 362.433
InChI Key: IKPMBFANAUXLLF-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2-[1-(1H-indole-6-carbonyl)piperidin-4-yl]pyridazin-3-one, also known as CPI-455, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of cancer. This compound has been shown to have potent inhibitory activity against a number of different cancer cell lines, including breast, lung, and prostate cancer.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2-[1-(1H-indole-6-carbonyl)piperidin-4-yl]pyridazin-3-one is not fully understood, but it is believed to involve the inhibition of a specific enzyme known as bromodomain and extra-terminal domain (BET) proteins. These proteins are involved in the regulation of gene expression, and their inhibition can result in the suppression of oncogenic pathways.
Biochemical and Physiological Effects
6-Cyclopropyl-2-[1-(1H-indole-6-carbonyl)piperidin-4-yl]pyridazin-3-one has been shown to have a number of different biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of cell cycle arrest, and the activation of apoptosis. These effects are believed to be mediated through the inhibition of BET proteins and the resulting suppression of oncogenic pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-Cyclopropyl-2-[1-(1H-indole-6-carbonyl)piperidin-4-yl]pyridazin-3-one for lab experiments is its potent inhibitory activity against a number of different cancer cell lines, which makes it a valuable tool for studying the mechanisms of cancer growth and proliferation. However, one limitation of the compound is its complex synthesis method, which can make it difficult and expensive to produce in large quantities.

Future Directions

There are a number of different future directions for research on 6-Cyclopropyl-2-[1-(1H-indole-6-carbonyl)piperidin-4-yl]pyridazin-3-one, including the development of more efficient and cost-effective synthesis methods, the optimization of its pharmacokinetic properties, and the identification of potential combination therapies that could enhance its efficacy. Additionally, further studies will be needed to fully understand the compound's mechanism of action and its potential as a therapeutic agent for the treatment of cancer.

Synthesis Methods

The synthesis of 6-Cyclopropyl-2-[1-(1H-indole-6-carbonyl)piperidin-4-yl]pyridazin-3-one involves a number of different steps, including the preparation of the starting materials, the formation of the pyridazinone ring, and the introduction of the indole moiety. The overall process is complex and involves a number of different chemical reactions, including condensation, cyclization, and reduction.

Scientific Research Applications

6-Cyclopropyl-2-[1-(1H-indole-6-carbonyl)piperidin-4-yl]pyridazin-3-one has been the subject of extensive scientific research, with a particular focus on its potential use as a therapeutic agent for the treatment of cancer. A number of different studies have demonstrated the compound's ability to inhibit the growth and proliferation of cancer cells in vitro, as well as in animal models of cancer.

properties

IUPAC Name

6-cyclopropyl-2-[1-(1H-indole-6-carbonyl)piperidin-4-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c26-20-6-5-18(14-1-2-14)23-25(20)17-8-11-24(12-9-17)21(27)16-4-3-15-7-10-22-19(15)13-16/h3-7,10,13-14,17,22H,1-2,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKPMBFANAUXLLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)C3CCN(CC3)C(=O)C4=CC5=C(C=C4)C=CN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-cyclopropyl-2-[1-(1H-indole-6-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one

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